3,3-Dicyclopropylpropan-1-ol
Description
3,3-Dicyclopropylpropan-1-ol (C₉H₁₆O, molecular weight: 140.23 g/mol*) is a tertiary alcohol characterized by two cyclopropyl groups attached to the third carbon of the propanol backbone. Cyclopropane rings introduce steric bulk and angular strain, which may enhance reactivity or influence solubility compared to linear or less strained analogs. Potential applications include pharmaceutical intermediates or specialty chemicals, though further research is required to confirm these uses.
*Note: Molecular weight calculated based on formula C₉H₁₆O; cyclopropyl groups are inferred from the compound’s name.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3,3-dicyclopropylpropan-1-ol |
InChI |
InChI=1S/C9H16O/c10-6-5-9(7-1-2-7)8-3-4-8/h7-10H,1-6H2 |
InChI Key |
HAGFIRWDMURDDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCO)C2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Features
The following structurally related propanol derivatives are analyzed for comparison:
Physical and Chemical Properties
Thermal Properties
- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Boiling point: 226.6°C; Flash point: 73.9°C; Density: 0.875 g/cm³ .
- 2,2-Dimethyl-3-(3-tolyl)propan-1-ol: No thermal data available, but aromaticity likely increases boiling point compared to aliphatic analogs.
- 3,3-Dimethoxypropan-1-ol : Polar methoxy groups may lower volatility compared to cyclopropyl analogs .
Solubility and Polarity
- Methoxy and amino substituents (e.g., in 3,3-Dimethoxypropan-1-ol and 3-Amino-1,1-dicyclopropylpropan-1-ol) enhance polarity, improving solubility in polar solvents .
Reactivity and Stability
- Cyclopropane Strain: The angular strain in cyclopropane rings may render this compound more reactive toward ring-opening reactions compared to non-strained analogs.
- Steric Hindrance: Bulky substituents (e.g., in 3-Amino-1,1-dicyclopropylpropan-1-ol) slow down nucleophilic reactions at the hydroxyl group .
- Aromatic Stability : Compounds like 2,2-Dimethyl-3-(3-tolyl)propan-1-ol exhibit enhanced stability due to resonance in the tolyl group .
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